2-Bromo-1-(5-methylthiophen-2-yl)ethanone
Description
2-Bromo-1-(5-methylthiophen-2-yl)ethanone (CAS: 10531-42-7) is a brominated aromatic ketone with the molecular formula C₇H₇BrOS and a molecular weight of 219.10 g/mol . Structurally, it features a thiophene ring substituted with a methyl group at the 5-position and a bromoacetyl group at the 2-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
For example, 2-bromo-1-(5-nitrothiophen-2-yl)ethanone was synthesized using tetrabutylammonium tribromide (TBABr₃) as a brominating agent . Similarly, the target compound could be synthesized by brominating 1-(5-methylthiophen-2-yl)ethanone under controlled conditions, as described in general procedures for bromoethanones (e.g., using bromine in Et₂O at 0°C followed by crystallization) .
Properties
IUPAC Name |
2-bromo-1-(5-methylthiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEZPKHDQRZMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283471 | |
| Record name | 2-Bromo-1-(5-methyl-2-thienyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-42-7 | |
| Record name | 2-Bromo-1-(5-methyl-2-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(5-methyl-2-thienyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(5-methyl-thiophen-2-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-1-(5-methylthiophen-2-yl)ethanone involves the bromination of 5-methyl-2-acetylthiophene. In this process, a warm solution of 5-methyl-2-acetylthiophene in chloroform is added to a stirred, refluxing mixture of copper(II) bromide in ethyl acetate. The reaction mixture is then heated at reflux for approximately 2.5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-methylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfoxide or sulfone.
Scientific Research Applications
2-Bromo-1-(5-methylthiophen-2-yl)ethanone has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting specific biological pathways.
Material science: The compound is utilized in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-methylthiophen-2-yl)ethanone depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. In pharmaceutical research, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Bromo-1-(5-methylthiophen-2-yl)ethanone with structurally related bromoethanones, highlighting differences in substituents, physical properties, and applications:
Key Observations:
This makes it more reactive toward nucleophilic substitution (e.g., with amines or thiols) compared to bromoacetophenones with electron-withdrawing groups (e.g., 4-nitrophenyl derivatives) . Methyl substitution on the thiophene (5-position) may increase steric hindrance slightly but also stabilize the ring electronically, influencing regioselectivity in subsequent reactions .
Physical Properties: Hydroxy-substituted derivatives (e.g., 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone) exhibit higher melting points (64–65°C) due to intermolecular hydrogen bonding, whereas non-polar thiophene derivatives likely have lower melting points .
Applications: Thiophene-based bromoethanones are valuable in synthesizing fused heterocycles. Benzene derivatives with halogens (e.g., iodine in 2-Bromo-1-(4-iodophenyl)ethanone) are intermediates in Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl structures .
Research Findings and Case Studies
- Synthetic Utility: In a study on α-ketothioamide derivatives, bromoethanones like 2-bromo-1-(2-bromophenyl)ethanone were reacted with morpholine to yield enzyme inhibitors targeting phosphoglycerate dehydrogenase (PHGDH). The thiophene analog could similarly serve as a precursor for thioamide-based drug candidates .
- Such analyses are critical for understanding packing efficiency in solid-state chemistry.
Biological Activity
2-Bromo-1-(5-methylthiophen-2-yl)ethanone, with the CAS number 10531-42-7, is an organic compound that has garnered attention for its potential biological activities. This compound features a bromo substituent and a thiophene ring, which are known to influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 229.14 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Antimicrobial Activity
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. In a study examining various thiophene derivatives, it was found that certain derivatives, including those similar to this compound, demonstrated notable antibacterial and antifungal activities against various pathogens.
Antithrombotic and Hemolytic Activities
A related study on 2-(bromomethyl)-5-aryl-thiophene derivatives showed promising results regarding antithrombotic and hemolytic activities. Compounds synthesized in this context exhibited varying degrees of hemolysis (up to 69.7%) and moderate clot lysis capabilities (up to 31.5%) when tested against human blood samples . These findings suggest that derivatives of this compound could possess similar therapeutic potentials.
Cytotoxicity Studies
Cytotoxicity assays performed on related compounds have indicated varying levels of toxicity against cancer cell lines. For instance, some thiophene derivatives showed IC50 values below 10 µM, indicating strong cytotoxic activity . This suggests that modifications to the thiophene structure can lead to enhanced anticancer properties.
Case Study: Synthesis and Biological Evaluation
A recent study focused on synthesizing a series of thiophene derivatives, including those based on the structure of this compound. The synthesized compounds were evaluated for their biological activities:
- Synthesis Method : The compounds were synthesized via palladium-catalyzed Suzuki cross-coupling reactions.
- Biological Evaluation : The synthesized compounds were screened for their antithrombotic and hemolytic activities using human blood samples.
-
Results :
- Compound 3f showed a hemolytic activity of 69.7%.
- Compound 3i demonstrated significant clot lysis activity (31.5%).
These results indicate the potential of thiophene derivatives as therapeutic agents for blood-related disorders .
Comparative Activity Table
| Compound | Hemolytic Activity (%) | Clot Lysis Activity (%) | IC50 (µM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 3f | 69.7 | TBD | <10 |
| Compound 3i | TBD | 31.5 | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
